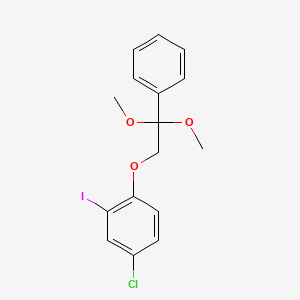
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a 2,2-dimethoxy-2-phenylethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Etherification: The 2,2-dimethoxy-2-phenylethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds.
Aplicaciones Científicas De Investigación
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can influence its reactivity and binding affinity, leading to various biological effects.
Comparación Con Compuestos Similares
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene can be compared with other halogenated aromatic compounds, such as:
4-Chloro-2-iodophenol: Similar structure but lacks the 2,2-dimethoxy-2-phenylethoxy group.
4-Bromo-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene: Similar structure but with a bromine atom instead of chlorine.
2-Iodo-4-methoxyphenol: Similar structure but with a methoxy group instead of the 2,2-dimethoxy-2-phenylethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
923595-06-6 |
|---|---|
Fórmula molecular |
C16H16ClIO3 |
Peso molecular |
418.65 g/mol |
Nombre IUPAC |
4-chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene |
InChI |
InChI=1S/C16H16ClIO3/c1-19-16(20-2,12-6-4-3-5-7-12)11-21-15-9-8-13(17)10-14(15)18/h3-10H,11H2,1-2H3 |
Clave InChI |
BMIRQDGNAPWREX-UHFFFAOYSA-N |
SMILES canónico |
COC(COC1=C(C=C(C=C1)Cl)I)(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


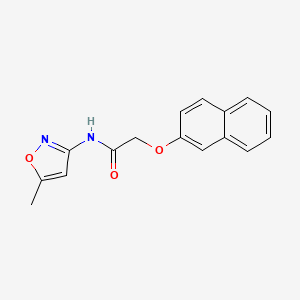
![2-[[5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14167875.png)
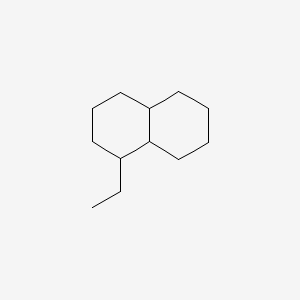
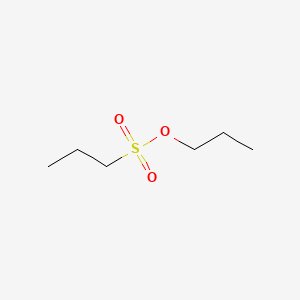
![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14167898.png)
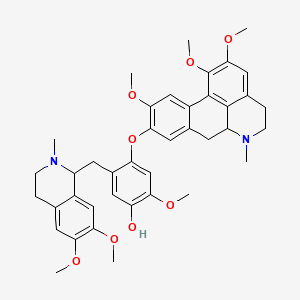
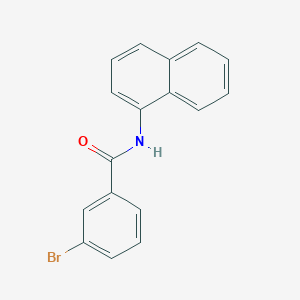
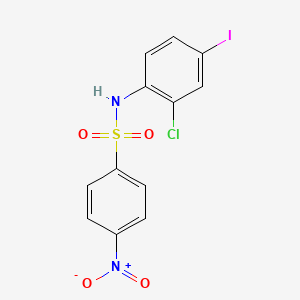
![1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid](/img/structure/B14167926.png)


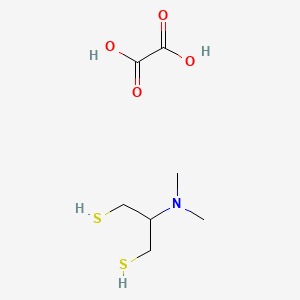
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
